
Levofloxacin Hemihydrate
Vue d'ensemble
Description
C'est l'isomère lévogyre de l'ofloxacine et il est utilisé pour traiter diverses infections bactériennes, y compris celles affectant les voies respiratoires, les voies urinaires, la peau et les yeux . La levofloxacine hydrate est connue pour son efficacité élevée contre les bactéries Gram-positives et Gram-négatives .
Méthodes De Préparation
La levofloxacine hydrate est synthétisée par une série de réactions chimiques à partir du mélange racémique d'ofloxacine. La synthèse implique la résolution de l'ofloxacine en ses énantiomères, suivie de la cristallisation de l'isomère lévo désiré . Les méthodes de production industrielle impliquent généralement l'utilisation de superdésintégrants comme le glycolate d'amidon sodique, la crospovidone et le croscarmellose sodique pour améliorer le taux de dissolution du produit final . Le composé est commercialisé sous sa forme hémihydrate, qui est obtenue par des procédés de cristallisation contrôlés .
Analyse Des Réactions Chimiques
La levofloxacine hydrate subit diverses réactions chimiques, notamment :
Oxydation : La levofloxacine peut être oxydée pour former des dérivés N-oxyde.
Réduction : Les réactions de réduction peuvent conduire à la formation de dérivés désméthylés.
Substitution : Les réactions de substitution impliquent souvent le groupe pipérazinyle, conduisant à la formation de divers analogues.
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène et les agents réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions comprennent les dérivés N-oxyde et désméthylés .
Applications de la recherche scientifique
La levofloxacine hydrate a un large éventail d'applications de recherche scientifique :
Mécanisme d'action
La levofloxacine hydrate exerce ses effets antibactériens en inhibant deux enzymes bactériennes clés : la gyrase de l'ADN et la topoisomérase IV . Ces enzymes sont essentielles à la réplication, la transcription et la réparation de l'ADN bactérien. En inhibant ces enzymes, la levofloxacine hydrate empêche la bactérie de se répliquer et conduit finalement à la mort de la cellule bactérienne .
Applications De Recherche Scientifique
Pharmacological Properties
Mechanism of Action : Levofloxacin acts by inhibiting bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and transcription. This inhibition leads to the cessation of bacterial growth and ultimately results in cell death .
Pharmacokinetics :
- Absorption : Rapidly absorbed with a bioavailability of approximately 99% .
- Distribution : Widely distributed in body tissues, with higher concentrations in the lungs and skin compared to plasma .
- Elimination : Primarily excreted unchanged in urine, with a half-life of 6 to 8 hours .
Clinical Applications
Levofloxacin hemihydrate is indicated for various infections:
Efficacy and Safety
Levofloxacin has demonstrated high efficacy rates in clinical trials. For instance, studies show clinical response rates of approximately 87% in patients treated for community-acquired pneumonia compared to other antibiotics like cephalosporins . However, the FDA has advised caution due to potential severe side effects such as tendon rupture and peripheral neuropathy, particularly in patients without alternative treatment options .
Case Studies
Several case studies highlight the clinical implications of levofloxacin use:
- Case Study on Efficacy : A study involving patients with macrolide-resistant Streptococcus pneumoniae showed a clinical success rate of 96% when treated with levofloxacin, indicating its effectiveness against resistant strains .
- Adverse Effects Case Study : A report documented a case of levofloxacin-induced anaphylaxis, showcasing the potential severe allergic reactions associated with its use. The patient experienced acute respiratory distress following administration, underscoring the importance of monitoring for adverse effects during treatment .
Mécanisme D'action
Levofloxacin hydrate exerts its antibacterial effects by inhibiting two key bacterial enzymes: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, levofloxacin hydrate prevents the bacteria from replicating and ultimately leads to bacterial cell death .
Comparaison Avec Des Composés Similaires
La levofloxacine hydrate est souvent comparée à d'autres antibiotiques fluoroquinolones, tels que :
Ciprofloxacine : Bien que tous deux soient des antibiotiques à large spectre, la levofloxacine a un spectre d'activité plus large contre les bactéries Gram-positives.
La levofloxacine hydrate se distingue par son efficacité élevée, son large spectre d'activité et ses propriétés pharmacocinétiques favorables .
Activité Biologique
Levofloxacin hemihydrate is a broad-spectrum fluoroquinolone antibiotic known for its efficacy against various bacterial infections. It is particularly noted for its activity against both Gram-positive and Gram-negative bacteria, making it a critical component in the treatment of respiratory and urinary tract infections. The compound's mechanism of action involves the inhibition of bacterial DNA synthesis through the targeting of DNA gyrase and topoisomerase IV, essential enzymes for bacterial replication.
Levofloxacin exerts its antimicrobial effects by inhibiting two key bacterial enzymes:
- DNA Gyrase : This enzyme introduces negative supercoils into DNA, which is crucial for DNA replication and transcription.
- Topoisomerase IV : This enzyme is involved in unlinking newly replicated DNA strands, allowing for proper cell division.
The inhibition of these enzymes leads to the blockade of DNA replication, ultimately resulting in bacterial cell death .
Pharmacokinetics
Levofloxacin is rapidly absorbed with an oral bioavailability of approximately 99%, allowing for interchangeable use between oral and intravenous formulations. The drug achieves peak plasma concentrations about 1.5 hours post-administration, with a terminal elimination half-life ranging from 6 to 8 hours. It is primarily excreted unchanged in the urine (approximately 83%) and has a volume of distribution that indicates extensive tissue penetration .
Table 1: Pharmacokinetic Properties of this compound
Property | Value |
---|---|
Oral Bioavailability | ~99% |
Peak Plasma Concentration | ~1.5 hours |
Elimination Half-life | 6-8 hours |
Excretion | 83% unchanged in urine |
Volume of Distribution | 74-112 L |
Clinical Efficacy
Levofloxacin has demonstrated significant clinical efficacy in various studies, particularly in treating community-acquired pneumonia (CAP) and other serious infections caused by multidrug-resistant organisms.
Case Studies
- Community-Acquired Pneumonia :
- Multidrug-Resistant Infections :
Table 2: Clinical Outcomes from Levofloxacin Studies
Study Focus | Clinical Success Rate | Bacteriologic Eradication Rate |
---|---|---|
Community-Acquired Pneumonia | 96% (levofloxacin) | 98% |
Multidrug-Resistant Infections | 82.14% (Gram-negative) | Not specified |
Safety Profile and Adverse Effects
While levofloxacin is generally well-tolerated, it can cause adverse effects, including gastrointestinal disturbances, central nervous system effects, and potential musculoskeletal complications. A notable case reported anaphylaxis following administration, highlighting the need for monitoring during treatment .
Summary of Adverse Effects
- Common Effects : Nausea, diarrhea, headache
- Serious Effects : Anaphylaxis, tendon rupture
- Contraindications : Known hypersensitivity to fluoroquinolones
Propriétés
IUPAC Name |
(2S)-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H20FN3O4.H2O/c2*1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21;/h2*7-8,10H,3-6,9H2,1-2H3,(H,24,25);1H2/t2*10-;/m00./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SUIQUYDRLGGZOL-RCWTXCDDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42F2N6O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60160533 | |
Record name | Levofloxacin hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
138199-71-0 | |
Record name | Levofloxacin hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138199710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Levofloxacin hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60160533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LEVOFLOXACIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GNT3Y5LMF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.